8-Aminoquinaldine: A Comprehensive Technical Guide
8-Aminoquinaldine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminoquinaldine, also known as 8-amino-2-methylquinoline, is a heterocyclic aromatic amine that serves as a critical building block in synthetic and medicinal chemistry. Its versatile structure has led to its incorporation into a wide array of compounds, including those with potential therapeutic applications such as antimicrobial and anti-inflammatory agents.[1] Furthermore, its utility extends to the development of fluorescent probes for biological imaging and as a ligand or catalyst in organic and materials science.[1] This technical guide provides an in-depth overview of the core properties, synthesis, biological activity, and analytical methodologies related to 8-Aminoquinaldine.
Core Properties and Data
8-Aminoquinaldine is a yellow to greenish-brown crystalline powder.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 18978-78-4 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂ | [2] |
| Molecular Weight | 158.2 g/mol | [1][2] |
| Appearance | Yellow to greenish-brown crystalline powder | [1][2] |
| Melting Point | 56-58 °C | [3] |
| Boiling Point | 316.6 ± 27.0 °C (Predicted) | [3] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
| Storage Conditions | 0-8 °C, Inert atmosphere, Keep in a dark place | [2][3] |
Table 2: Identifiers and Synonyms
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | 2-methylquinolin-8-amine | [4] |
| Synonyms | 8-Amino-2-methylquinoline, 2-Methyl-8-quinolinamine | [2] |
| PubChem CID | 140457 | [2] |
| MDL Number | MFCD00023998 | [2] |
Synthesis and Experimental Protocols
The synthesis of 8-Aminoquinaldine and its derivatives can be achieved through various methods. Modern approaches often favor palladium-catalyzed cross-coupling reactions for their efficiency and versatility.
Buchwald-Hartwig Amination for 8-Substituted Quinaldines (General Protocol)
This method is a versatile, single-step approach for preparing 8-aminoquinaldine derivatives from commercially available 8-bromo-2-methylquinoline.[5][6]
Objective: To synthesize an 8-substituted aminoquinaldine via a palladium-catalyzed cross-coupling reaction.
Materials:
-
8-bromo-2-methylquinoline
-
Corresponding amine
-
Sodium tert-butoxide (NaOtBu)
-
2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Toluene
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Microwave reaction tube with a stir bar
-
Microwave reactor
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography or preparative HPLC system
Procedure:
-
In a microwave reaction tube, dissolve 8-bromo-2-methylquinoline (1.25 equiv.) in toluene.
-
Add the corresponding amine (1.0 equiv.) to the solution.
-
To this mixture, add NaOtBu (1.5 equiv.), BINAP (0.05 equiv.), and Pd₂(dba)₃ (0.04 equiv.).
-
Seal the tube and flush with an inert gas (e.g., Argon).
-
Heat the reaction mixture to 120 °C in a microwave reactor and stir for 2-4 hours.
-
After cooling to room temperature, dilute the mixture with DCM.
-
Extract the organic phase with water (3x) and then wash with brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to yield the desired 8-aminoquinaldine derivative.[5][6]
Biological Activity and Signaling Pathways
The biological effects of 8-aminoquinolines, including 8-Aminoquinaldine, are closely linked to their metabolic activation. The parent compounds themselves are generally not considered the active agents; instead, their efficacy and toxicity are dependent on the formation of reactive metabolites.[3]
Mechanism of Action: Metabolic Activation and Oxidative Stress
The prevailing hypothesis for the mechanism of action of 8-aminoquinolines involves a two-step process:
-
CYP-Mediated Metabolism: The 8-aminoquinoline scaffold is metabolized by cytochrome P450 (CYP) enzymes, predominantly CYP2D6, in the liver. This process generates reactive intermediates, often through hydroxylation of the quinoline ring.[2][7][8]
-
Redox Cycling and ROS Generation: These metabolites then undergo redox cycling, a process that can be facilitated by enzymes like CYP reductase. This cycling generates significant amounts of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[8] The resulting oxidative stress is believed to be responsible for the compound's therapeutic effects (e.g., antimalarial activity) and its associated toxicities.[2][8]
Analytical Methodologies
The characterization and quantification of 8-Aminoquinaldine and its derivatives rely on standard analytical techniques.
Spectroscopic Analysis (General Protocol)
Objective: To confirm the chemical structure and identity of 8-Aminoquinaldine.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.[4]
-
Data Acquisition: Place the sample in an NMR tube and acquire ¹H and ¹³C NMR spectra on a 300-600 MHz spectrometer.[4]
-
Data Processing: Fourier transform the free induction decay (FID) signal. Phase, baseline correct, and reference the spectrum to TMS at 0 ppm.[4]
B. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[4]
-
Data Acquisition: Record a background spectrum, then the sample spectrum, typically over a range of 4000-400 cm⁻¹.[4]
-
Data Processing: Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.[4]
C. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC) for prior separation.[4]
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.[4]
-
Analysis: Analyze the mass-to-charge ratio (m/z) of the ions to determine the molecular weight and fragmentation pattern, which aids in structure elucidation.
Chromatographic Analysis (General Protocol)
Objective: To determine the purity of 8-Aminoquinaldine or to quantify it in a mixture.
A. High-Performance Liquid Chromatography (HPLC)
-
System: An HPLC system equipped with a pump, injector, column, and a suitable detector (e.g., UV-Vis or PDA).
-
Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small percentage of acid like phosphoric or formic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.[9]
-
Detection: Monitor the elution at a wavelength where the compound has significant absorbance (e.g., 240 nm).[9]
-
Analysis: Purity is determined by the relative area of the main peak. Quantification can be achieved by creating a calibration curve with standards of known concentrations.
Safety and Handling
8-Aminoquinaldine is a chemical that requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[7] In case of dust formation, use a respirator.[7]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9] It is recommended to store under an inert atmosphere as it may be air-sensitive.[2]
-
First Aid:
Always consult the latest Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
References
- 1. DE666790C - Process for the preparation of 8-amino quinaldine and its emissions - Google Patents [patents.google.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ROLE OF CYTOCHROME P450S IN THE GENERATION AND METABOLISM OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (8-Amino)quinoline and (4-Amino)phenanthridine Complexes of Re(CO)3 Halides - PMC [pmc.ncbi.nlm.nih.gov]
